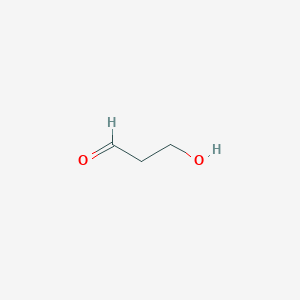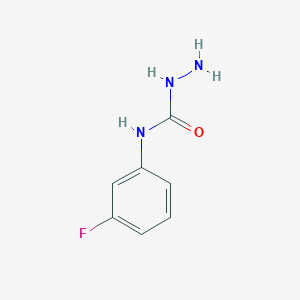
4-Bromooxazole
描述
4-Bromooxazole is a heterocyclic compound with the molecular formula C3H2BrNO. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom, with a bromine atom attached at the fourth position. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromooxazole typically involves the bromination of oxazole. One common method is the electrophilic aromatic bromination of oxazole using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions: 4-Bromooxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings to form complex molecules.
Reduction Reactions: The bromine atom can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., sodium hydroxide).
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium carbonate), and solvents (e.g., toluene, dimethylformamide).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major Products:
- Substituted oxazoles, biaryl compounds, and reduced oxazole derivatives.
科学研究应用
4-Bromooxazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
作用机制
The mechanism of action of 4-Bromooxazole and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect. The exact pathways and molecular targets depend on the specific derivative and its application.
相似化合物的比较
4-Bromoisoxazole: Similar structure but with an isoxazole ring.
5-Bromooxazole: Bromine atom at the fifth position instead of the fourth.
2-Bromooxazole: Bromine atom at the second position.
Uniqueness of 4-Bromooxazole: this compound is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This makes it a valuable intermediate in organic synthesis and a potential lead compound in drug discovery.
属性
IUPAC Name |
4-bromo-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-1-6-2-5-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECNEVFIYVUTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240598-57-5 | |
| Record name | 4-bromo-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of 4-bromooxazole derivatives described in the research significant?
A1: The research highlights a novel method for synthesizing this compound derivatives with high regioselectivity. [] This is important because 4-bromooxazoles are valuable building blocks for synthesizing more complex molecules, particularly in medicinal chemistry and material science. The described method uses dimethylformamide (DMF) as the solvent, which proved crucial in achieving a significantly improved ratio of C-4 to C-2 bromination. This regioselective bromination at the C-4 position is advantageous because it allows for further functionalization through Suzuki–Miyaura coupling reactions with various arylboronic acids, broadening the scope of potential compounds that can be synthesized. []
Q2: Besides its role in regioselective bromination, are there other notable findings regarding the synthesis described in the research?
A2: Yes, the research also introduces a straightforward and efficient method for purifying the synthesized compounds. [] This method utilizes triethylamine to effectively remove residual palladium and iron catalysts, reducing their levels to less than 10 ppm. This purification step is essential for ensuring the purity of the final this compound derivatives and preventing potential interference from catalyst residues in subsequent reactions or applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


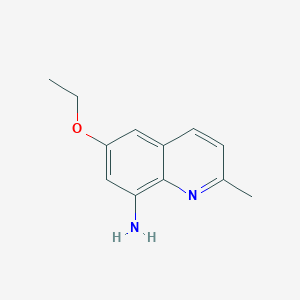
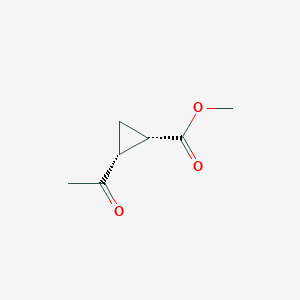
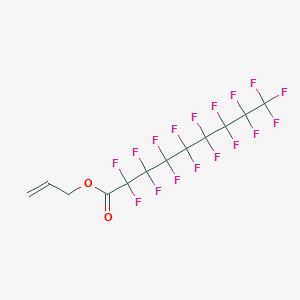
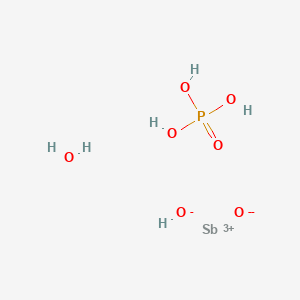
![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)
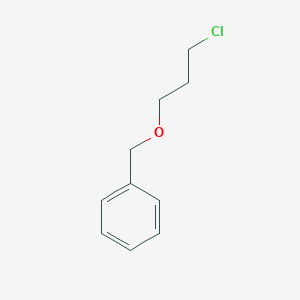
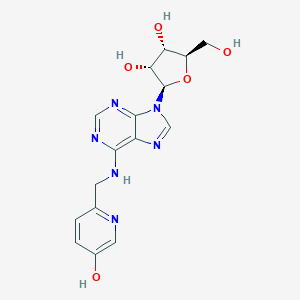
![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)
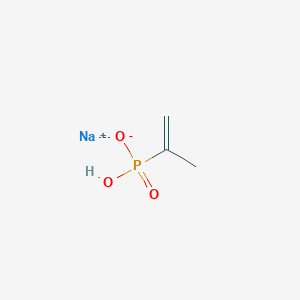
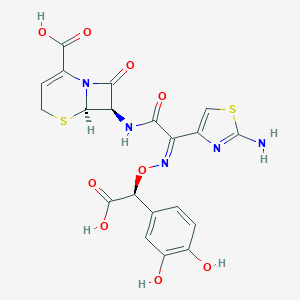
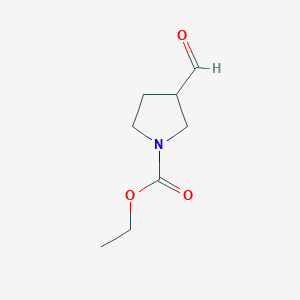
![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)
